(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one
Description
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a key intermediate in the industrial synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs. Synthesized from methyl-α-D-glucopyranoside in seven steps (TBS protection, benzylation, iodination, reduction, etc.), this compound achieves a high HPLC purity of 99.31% at scale (42.82 kg batches) . Its structure features a lactone ring with three benzyloxy groups at positions 3, 4, and 5 and a methyl group at position 6, which collectively enhance stability and direct regioselectivity in subsequent reactions .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYGYRKFMUHAD-YEHREXKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often involve the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of advanced purification techniques like column chromatography.
Chemical Reactions Analysis
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Research
The compound has been studied for its potential anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications to the benzyloxy groups can enhance its activity against specific cancer types by improving solubility and bioavailability .
Glycosylation Reactions
This compound serves as a glycosyl donor in synthetic pathways to produce glycosides. Its ability to participate in glycosylation reactions makes it valuable for synthesizing complex carbohydrates and glycoproteins used in vaccine development and therapeutic agents .
Building Block for Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it an essential intermediate in the synthesis of more complex molecules. Researchers have employed it in multi-step syntheses to construct other biologically active compounds .
Development of Chiral Catalysts
Due to its chiral nature, this compound is explored in the development of chiral catalysts for asymmetric synthesis. These catalysts are crucial in producing enantiomerically pure compounds that are often required in pharmaceuticals .
Polymer Chemistry
The compound's structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has focused on creating copolymers that incorporate this compound to improve the performance of materials used in coatings and adhesives .
Nanotechnology Applications
In nanotechnology, this compound has been investigated for its role in the stabilization of nanoparticles. Its ability to form stable complexes with metal ions can be exploited in the synthesis of metal nanoparticles with specific catalytic properties .
Case Studies
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The benzyloxy groups play a crucial role in stabilizing the transition state during enzymatic reactions, thereby facilitating the formation of glycosidic bonds. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Methoxy-Substituted Analogs
- 4-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)butan-2-one (11a/11b)
- Structural Difference : Replaces the methyl group at position 6 with a methoxy group.
- Synthesis : Prepared via photodecarboxylation-alkylation using Ru(bpy)₃Cl₂·6H₂O and Hantzsch ester .
- Applications : Used in photoredox-mediated alkylation studies, contrasting with the target compound’s role in SGLT2 inhibitor synthesis.
- Key Data : Lower steric hindrance due to methoxy vs. methyl may alter reaction kinetics in glycosylation .
Iodo- and Acetate-Functionalized Derivatives
- 4-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-iodotetrahydro-2H-pyran-2-yl)methyl acetate
- Structural Difference : Iodo substituent at position 6 and an acetoxymethyl group.
- Reactivity : The iodine atom facilitates nucleophilic displacement (e.g., glycosylation), unlike the methyl group in the target compound, which is inert under similar conditions .
- Applications : Intermediate for complex glycoconjugates, highlighting the impact of halogen vs. alkyl groups on reactivity .
Trichloroacetamide Derivatives
- N-((2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)-tetrahydro-2H-pyran-2-yl)-2,2,2-trichloroacetamide (3.68b) Structural Difference: Incorporates a trichloroacetamide group and an additional benzyloxymethyl chain. Synthesis: Derived from imidate rearrangements, differing from the oxidation steps used for the lactone formation in the target compound . Applications: Potential use in protecting-group strategies for amine-functionalized carbohydrates, diverging from the lactone’s role in SGLT2 chemistry .
Phosphate Esters
- Dibenzyl ((2R,3R,4S,5R,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl) phosphate (4a)
- Structural Difference : Phosphate ester at position 2 vs. lactone ring.
- Properties : Increased polarity and water solubility due to the phosphate group, unlike the hydrophobic lactone .
- Applications : Explored as prodrugs or enzyme inhibitors, contrasting with the target compound’s use as a synthetic intermediate .
Hydroxymethyl-Substituted Analog
- (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Comparative Analysis Table
Research Findings and Implications
- Steric and Electronic Effects : The methyl group in the target compound provides steric protection during SGLT2 inhibitor synthesis, whereas methoxy or iodo substituents enable alternative reactivity (e.g., photoredox alkylation or glycosylation) .
- Industrial Viability : The target compound’s scalable synthesis (99.31% purity) outperforms laboratory-scale routes for analogs, emphasizing cost-efficiency and reproducibility .
- Functional Group Diversity : Phosphate esters and trichloroacetamides expand applications into prodrugs or enzyme targeting, diverging from the lactone’s role in diabetes therapeutics .
Biological Activity
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique tetrahydropyran structure and multiple benzyloxy substituents, which may influence its pharmacological properties. The purpose of this article is to explore the biological activity of this compound through a review of existing literature and research findings.
- IUPAC Name : (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-one
- CAS Number : 1461750-25-3
- Molecular Formula : C27H28O5
- Molecular Weight : 432.52 g/mol
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
Research has also highlighted the potential anticancer activity of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The presence of benzyloxy groups may enhance the interaction of the compound with cellular targets involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzyloxy-substituted compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Standard Antibiotic | 10 | S. aureus |
| This compound | 15 | S. aureus |
| Standard Antibiotic | 20 | E. coli |
| This compound | 25 | E. coli |
Study 2: Anticancer Properties
In another study focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased annexin V staining .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| HeLa | 50 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
